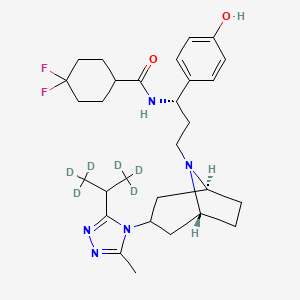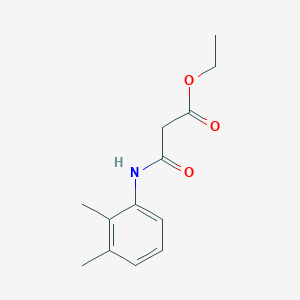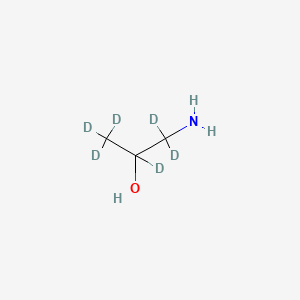
Dexamethasone Beta-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone Beta-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative of dexamethasone. It is known for its potential as a prodrug for targeted delivery of dexamethasone, particularly to the colon. This compound has gained significant recognition in scientific research due to its diverse biochemical and physiological effects .
Preparation Methods
The synthesis of Dexamethasone Beta-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. Industrial production methods may involve large-scale glucuronidation reactions, followed by purification steps to obtain the sodium salt form .
Chemical Reactions Analysis
Dexamethasone Beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, dexamethasone.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Dexamethasone Beta-D-Glucuronide Sodium Salt is widely employed in scientific research, including:
Chemistry: Used in studies related to drug metabolism and pharmacokinetics.
Biology: Utilized in cell culture studies to investigate gene expression, protein synthesis, and cell signaling pathways.
Medicine: Explored as a potential prodrug for targeted drug delivery, particularly for anti-inflammatory treatments in the colon.
Mechanism of Action
The mechanism of action of Dexamethasone Beta-D-Glucuronide Sodium Salt involves its conversion to dexamethasone in the body. Dexamethasone acts as a glucocorticoid receptor agonist, binding to and activating the glucocorticoid receptor. This activation initiates downstream signaling pathways that result in various physiological effects, including the inhibition of pro-inflammatory cytokine production and suppression of immune responses .
Comparison with Similar Compounds
Dexamethasone Beta-D-Glucuronide Sodium Salt is unique due to its targeted delivery potential. Similar compounds include:
Dexamethasone: The parent compound, widely used as an anti-inflammatory and immunosuppressant.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications.
Betamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
This compound stands out due to its potential for targeted delivery, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C28H36FNaO11 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+;/m1./s1 |
InChI Key |
ZEFLDBQGUAWYGO-MVPWUIRWSA-M |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
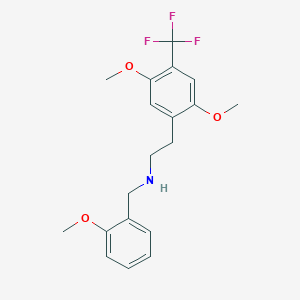
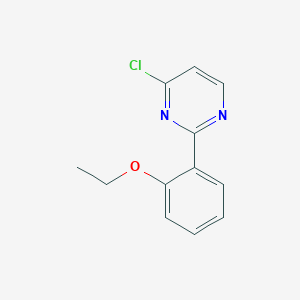

![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
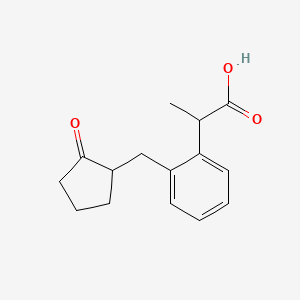
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
